Epinephrine sulfoconjugate

概要

説明

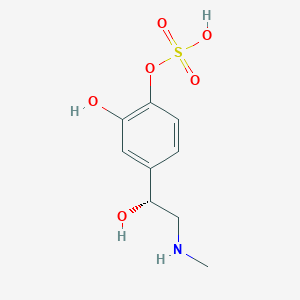

Epinephrine sulfoconjugate, also known as epinephrine sulfate, is a sulfated metabolite of epinephrine (adrenaline). Its chemical structure comprises a phenylsulfate group conjugated to the hydroxyl group of epinephrine, resulting in the formula C₉H₁₃NO₆S (average molecular weight: 263.268 g/mol) . This conjugation enhances water solubility, facilitating renal excretion. This compound is classified under phenylsulfates, a subclass of organic sulfuric acid derivatives, and is identified by CAS RN 77469-50-2 . While epinephrine itself is a critical adrenergic agonist for treating anaphylaxis and cardiac arrest , its sulfoconjugate serves as a biomarker in metabolic and pharmacokinetic studies.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of epinephrine sulfoconjugate involves the sulfation of epinephrine. One method for the synthesis of 3-O- and 4-O-sulfoconjugates of epinephrine is through the reduction of the corresponding sulfates of adrenalone . This process can be achieved using thin-layer chromatography and high-performance liquid chromatography for the separation of the sulfoconjugates.

Industrial Production Methods: Industrial production of this compound typically involves the use of phenolsulfotransferase enzymes, which catalyze the transfer of a sulfate group to the phenolic hydroxyl group of epinephrine. This enzymatic process is efficient and can be scaled up for large-scale production.

化学反応の分析

Types of Reactions: Epinephrine sulfoconjugate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the sulfoconjugate back to its parent compound, epinephrine.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve acidic or basic catalysts.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Epinephrine and other reduced forms.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

Epinephrine sulfoconjugate has several scientific research applications, including:

Chemistry: Used as a model compound to study sulfation reactions and the behavior of sulfated catecholamines.

Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

作用機序

Epinephrine sulfoconjugate exerts its effects through its interaction with adrenergic receptors. The compound is metabolized by phenolsulfotransferase enzymes, which transfer the sulfate group to the phenolic hydroxyl group of epinephrine . This sulfation process modulates the biological activity of epinephrine, affecting its interaction with adrenergic receptors and influencing physiological responses such as vasoconstriction, bronchodilation, and increased heart rate .

類似化合物との比較

Structural and Functional Comparison with Similar Sulfoconjugates

Epinephrine Sulfoconjugate vs. Ephedrine Sulfate

Ephedrine sulfate (CAS RN varies by salt form) is a sulfated derivative of ephedrine, a sympathomimetic amine. Unlike this compound, ephedrine sulfate is a pharmaceutical salt (e.g., EMERPHED®) used clinically to treat hypotension. Key differences include:

Ephedrine sulfate’s clinical utility lies in its prolonged α-adrenergic effects, whereas this compound is pharmacologically inactive and serves as an excretion marker .

This compound vs. Terbutaline Sulfoconjugate

Terbutaline sulfoconjugate, a metabolite of the β₂-agonist terbutaline, shares structural similarities with this compound. Both are sulfated at phenolic hydroxyl groups. However, terbutaline sulfoconjugate is detectable in urine for ≥4 days post-administration, reflecting its role in doping control . Comparative

This compound vs. Octopamine Sulfoconjugate

Octopamine sulfoconjugate, a metabolite of octopamine (a trace amine), is structurally analogous but differs in pharmacological context. Octopamine sulfoconjugate has a logP of −5.7 to 3.2, indicating variable lipid solubility . In contrast, this compound’s logP is uncharacterized but likely lower than its parent compound (epinephrine logP = −1.4), enhancing renal clearance.

Analytical Methods and Detection

Chromatographic Techniques

- This compound : Detected via high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) .

- Ephedrine Sulfate : Quantified using GC-MS with derivatization (trimethylsilylation) .

- Terbutaline/Octopamine Sulfoconjugates : Require alkaline extraction and LC-MS/MS for sensitive detection in urine .

Stability Challenges

This compound is less stable than pharmaceutical sulfates (e.g., ephedrine sulfate) due to its labile sulfonic ester bond, which can decompose under acidic conditions . This instability necessitates rapid sample processing in metabolic studies.

Pharmacokinetic and Toxicological Implications

- Metabolic Pathways : Sulfoconjugation is a Phase II metabolism step for catecholamines (epinephrine) and β₂-agonists (terbutaline). It reduces systemic toxicity by enhancing excretion .

- Doping Control : Sulfoconjugates of p-hydroxyephedrine and etamivan are monitored in athletes due to their prolonged detectability . This compound is less relevant here but critical in forensic toxicology.

- Carcinogenicity: Unlike estrogen sulfoconjugates, which form DNA-reactive carbonium ions , this compound lacks direct carcinogenic associations.

生物活性

Epinephrine sulfoconjugate, a modified form of the catecholamine epinephrine, undergoes a process known as sulfoconjugation, where a sulfate group is added to the molecule. This modification can significantly influence its biological activity, receptor interactions, and physiological effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, physiological implications, and relevant research findings.

Epinephrine and its sulfoconjugates primarily exert their effects through adrenergic receptors. The sulfoconjugation alters the affinity of epinephrine for these receptors, potentially affecting its biological efficacy.

- Receptor Binding : Sulfoconjugated catecholamines exhibit altered binding affinities to alpha and beta adrenergic receptors. Studies indicate that sulfoconjugation can restrict receptor affinity in human mononuclear leukocytes and adipocytes, impacting downstream signaling pathways .

- Metabolic Pathways : The presence of sulfate groups can modify the metabolism of epinephrine. For instance, epinephrine enhances gluconeogenesis in the liver by upregulating phosphoenolpyruvate carboxykinase (PEPCK) expression and inhibiting pyruvate kinase through adrenergic signaling pathways .

Physiological Implications

The biological significance of this compound extends to various physiological processes:

- Counterregulatory Hormonal Response : In infants experiencing hypoglycemia, elevated levels of epinephrine and cortisol are observed. The role of this compound in this context may relate to its modified receptor interactions and subsequent hormonal responses .

- Exercise Response : During physical exertion, plasma levels of both free and sulfoconjugated catecholamines increase significantly. This suggests that sulfoconjugated forms may play a role in modulating cardiovascular responses during stress or exercise .

Research Findings

Several studies have investigated the biological activity of this compound:

- Sulfation Dynamics : A study measured plasma concentrations of free and sulfated catecholamines during exercise, noting a sixfold increase in free norepinephrine and corresponding increases in sulfoconjugated forms .

- Sulfotransferase Activity : Research into sulfotransferase enzymes (SULTs) has shown that they catalyze the sulfoconjugation of various endogenous compounds, including catecholamines like epinephrine. This enzymatic activity is crucial for understanding individual variability in drug metabolism and responses to physiological stressors .

- Clinical Implications : Investigations into the clinical relevance of sulfonation have led to methods for assessing an individual's sulfonation capacity using paracetamol as a probe substrate. This can provide insights into how effectively a person can metabolize phenolic compounds, including catecholamines .

Case Study 1: Hypoglycemia in Infants

A study involving 121 infants demonstrated that those with severe hypoglycemia had significantly elevated levels of cortisol and epinephrine compared to normoglycemic counterparts. This suggests that altered levels of epinephrine (including its sulfoconjugated forms) may play a critical role in counterregulatory responses during metabolic stress .

Case Study 2: Exercise Physiology

In a controlled exercise study, researchers observed significant changes in plasma levels of both free and sulfoconjugated catecholamines among participants. The findings indicated that the body's response to exercise involves complex interactions between free catecholamines and their sulfated counterparts, influencing cardiovascular function and energy metabolism .

Summary Table of Key Findings

| Parameter | Epinephrine (Free) | This compound |

|---|---|---|

| Receptor Affinity | High | Reduced |

| Role in Gluconeogenesis | Yes | Modulated |

| Physiological Response to Stress | Immediate | Prolonged |

| Clinical Relevance | Direct | Indirect |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing epinephrine sulfoconjugate in vitro?

- Methodological Answer : Synthesis typically involves enzymatic sulfation of epinephrine using sulfotransferases (e.g., SULT1A3), followed by purification via high-performance liquid chromatography (HPLC) . Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular structure and purity. For reproducibility, ensure reaction conditions (pH, temperature, co-factor availability) are standardized and validated against reference standards .

Q. How can researchers detect and quantify this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Sample preparation: Enzymatic hydrolysis (e.g., using aryl sulfatase) to differentiate free vs. conjugated forms.

- Internal standardization: Use isotopically labeled analogs (e.g., deuterated this compound) to correct for matrix effects.

- Validation: Assess recovery rates, limit of detection (LOD), and inter-day precision per FDA bioanalytical guidelines .

Q. What are the primary metabolic pathways and excretion kinetics of this compound in mammalian models?

- Methodological Answer : In vivo studies in rodents show renal excretion dominates, with sulfoconjugates detectable in urine for ≥4 days post-administration. Use radiolabeled epinephrine (³H or ¹⁴C) to track metabolites. Key parameters: elimination half-life (t₁/₂), volume of distribution (Vd), and clearance rates. Compare results across species to assess translational relevance .

Advanced Research Questions

Q. How can contradictory findings in this compound bioavailability studies be resolved?

- Methodological Answer : Contradictions often arise from interspecies variability or analytical sensitivity. Address this by:

- Systematic evidence synthesis : Use PRISMA guidelines to collate data from preclinical and clinical studies, highlighting confounders like age, sex, or co-administered drugs .

- Sensitivity analysis : Statistically model variables (e.g., dose-response curves) to identify outlier datasets. Replicate conflicting experiments under standardized conditions .

Q. What advanced statistical models are suitable for analyzing dose-dependent effects of this compound in heterogeneous populations?

- Methodological Answer : Mixed-effects models (e.g., nonlinear mixed-effects modeling, NLME) account for inter-individual variability. Key steps:

- Define fixed effects (dose, demographic factors) and random effects (genetic polymorphisms in sulfotransferases).

- Validate models using bootstrapping or cross-validation.

- Tools: NONMEM, Monolix, or R packages (e.g.,

nlme) .

Q. How should researchers design studies to investigate the enzymatic regulation of this compound formation under hypoxic conditions?

- Methodological Answer :

- In vitro : Expose hepatocyte cultures to controlled oxygen levels (e.g., 1–5% O₂). Measure sulfotransferase activity via kinetic assays (Km, Vmax).

- In vivo : Use hypoxia-inducible factor (HIF) knockout models to isolate regulatory mechanisms.

- Data integration : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map enzyme-substrate dynamics .

Q. What ethical and methodological considerations apply to human studies on this compound pharmacokinetics?

- Methodological Answer :

- Ethics : Obtain informed consent for pharmacokinetic sampling (e.g., serial blood/urine collection). Address risks of epinephrine administration (e.g., tachycardia) in protocols .

- Design : Use crossover trials to minimize inter-subject variability. Include washout periods ≥7 days.

- Reporting : Adhere to CONSORT guidelines for transparency in participant demographics, dropout rates, and adverse events .

Q. Methodological Guidelines for Data Synthesis and Reporting

- Evidence synthesis : Follow EPA frameworks to categorize studies by confidence levels (high, moderate, low) based on design rigor (e.g., sample size, controls) .

- Data archiving : Create open-access repositories (e.g., Zenodo) for raw LC-MS/MS spectra, NMR files, and pharmacokinetic datasets to facilitate meta-analyses .

- Conflict resolution : Use GRADE criteria to weigh evidence quality when reconciling contradictory results .

特性

IUPAC Name |

[2-hydroxy-4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELFRHHZGTVYGJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H](C1=CC(=C(C=C1)OS(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。